Di(2-Hydroxy Atorvastatin-d5) Calcium Salt is a deuterium-labeled derivative of atorvastatin, a widely used statin medication. This compound is primarily utilized in scientific research, particularly in pharmacokinetic studies and metabolic profiling. The deuterium labeling enhances the compound's traceability in biological systems without altering its pharmacological properties. Di(2-Hydroxy Atorvastatin-d5) Calcium Salt is classified as a cardiac drug and falls under the category of statins and related drugs, specifically designed for cholesterol management.
The compound is sourced from various chemical suppliers, such as LGC Standards and BenchChem, which provide high-quality reference standards for pharmaceutical testing. It is categorized under stable isotopes and metabolites, with a specific focus on its role as an impurity reference material in analytical chemistry. The compound's CAS number is 265989-47-7, and it has a molecular formula of C66H58D10CaF2N4O12 with a molecular weight of 1197.42 g/mol .
The synthesis of di(2-Hydroxy Atorvastatin-d5) Calcium Salt involves several key steps starting from atorvastatin. The process typically includes:
The synthesis requires precise control over temperature and pressure to ensure high yields and purity levels, typically greater than 95% as determined by high-performance liquid chromatography (HPLC) .
Di(2-Hydroxy Atorvastatin-d5) Calcium Salt participates in various chemical reactions similar to its parent compound, atorvastatin. Key reactions include:
These reactions are crucial for modifying the compound for various research applications.
Di(2-Hydroxy Atorvastatin-d5) Calcium Salt functions primarily as a competitive inhibitor of HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the conversion of HMG-CoA to mevalonate, leading to decreased levels of low-density lipoprotein cholesterol in the bloodstream. This mechanism mirrors that of atorvastatin, making it valuable for studying cholesterol metabolism and statin efficacy in clinical settings .
These properties are essential for handling, storage, and application in laboratory settings.
Di(2-Hydroxy Atorvastatin-d5) Calcium Salt is primarily used in scientific research applications, including:
The compound's unique properties make it invaluable for advancing research in pharmacology and toxicology .
The synthesis of di(2-Hydroxy Atorvastatin-d5) Calcium Salt (C₆₆H₅₈D₁₀CaF₂N₄O₁₂; MW 1197.42 g/mol) leverages combinatorial chemistry to incorporate five deuterium atoms at specific phenyl ring positions. This deuterium-enriched atorvastatin derivative is synthesized through a multi-step sequence beginning with a Paal-Knorr condensation between 1,4-dicarbonyl precursors and deuterated aniline derivatives [4] [10]. The core pyrrole ring is constructed using a protected ketal ester intermediate (e.g., tert-butyl-(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-di(protected)heptanoate), followed by isotopic introduction via transition-metal-free reductive cyclization [5].
Key synthetic modifications include:
Achieving high deuterium enrichment (>95%) requires precise control of reaction kinetics and solvent systems. Deuterium labeling occurs at the ortho-positions of the phenyl rings via base-promoted alkyne-allene isomerization [5]. Critical parameters include:
Table 1: Deuterium Incorporation Efficiency under Varied Conditions
| Reaction Method | Temperature | Deuterium Source | % D-Incorporation | Key Functional Groups Labeled |
|---|---|---|---|---|
| Reductive cyclization | 78°C | NaBD₄/EtOH-D₁ | 92–95% | −CH₃ → −CD₃; −CH₂− → −CD₂− |
| Solid-phase isotope exchange | 120°C | D₂O (excess) | 70% | Pyrrole C−H bonds |
| Liquid-phase exchange | 80°C | D₂O + D₂ gas pretreatment | >99% | Aryl C−H bonds |
Notably, pretreatment with D₂ gas increases deuterium content by saturating reaction sites, reducing unlabeled isotopomers to <0.5% [7]. The pyrrole ring itself resists deuteration due to electron delocalization, preserving the pharmacophore’s integrity [5] [7].
The final calcium salt is purified via solvent-mediated crystallization to eliminate lactone and ester hydrolysis byproducts. Following ester saponification with NaOH (1.10–1.15 equiv.), the free acid is extracted into ethyl acetate and treated with calcium acetate monohydrate (0.6 equiv.) to precipitate the hemi-calcium salt [10].
Characterization methodologies include:
Table 2: Analytical Signatures of di(2-Hydroxy Atorvastatin-d5) Calcium Salt
| Technique | Key Diagnostic Feature | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.97 ppm (s, −CD₃); δ 3.82 ppm (s, −CD₂−) | Complete deuteration of aliphatic chains |
| FT-IR | 1590 cm⁻¹ (C=O asym stretch); 1400 cm⁻¹ (COO⁻ sym stretch) | Confirms carboxylate coordination to Ca²⁺ |
| XRD | Distinct crystalline peaks (2θ = 5.8°, 12.3°) | Polymorph Form III, matching atorvastatin calcium |
| Solubility | 0.11–0.12 mg/mL in water (pH 7.0) | Higher than non-deuterated form (0.02 mg/mL) |
The calcium salt’s enhanced hydrophilicity (ClogP = 2.16 for amide-linked derivatives) versus native atorvastatin (ClogP = 4.46) improves aqueous solubility (0.54 mM vs. 0.11 mM) [2] [9]. Crystallization from hot ethanol yields >99.9% pure material, validated by elemental analysis (C, H, N, D) [10].
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1